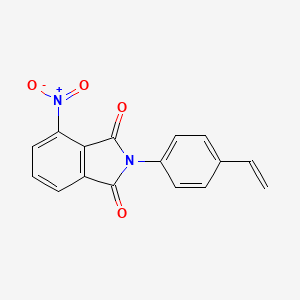

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a vinylphenyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline to form the intermediate 4-nitrophthalimide. This intermediate is then reacted with 4-vinylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Coupling Reactions: The vinyl group can also undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene).

Major Products Formed

Reduction: 4-Amino-2-(4-vinylphenyl)isoindoline-1,3-dione.

Substitution: Halogenated or nitrated derivatives of the original compound.

Coupling: Complex structures with additional aromatic or aliphatic groups.

Scientific Research Applications

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.

Biological Studies: Investigated for its interactions with dopamine receptors, making it a candidate for neurological disorder research.

Material Science: Utilized in the development of photochromic materials and polymer additives.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound can bind to the allosteric sites of these receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential antipsychotic properties.

2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its anticancer activity.

N-Substituted isoindoline-1,3-diones: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Uniqueness

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of both a nitro group and a vinylphenyl group, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the condensation of 4-nitrophthalic anhydride with 4-vinylphenyl amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which enhance reaction efficiency.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines. The compound displayed a mean GI50 (concentration causing 50% growth inhibition) value of approximately 15.72 μM , indicating potent activity against cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| COLO 205 | 15.72 | 50.68 |

| HT-29 | 20.45 | 55.30 |

| A549 | 18.90 | 52.10 |

Acetylcholinesterase Inhibition

The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. It was found to have an IC50 value ranging from 2.1 to 7.4 μM , demonstrating strong inhibition compared to established AChE inhibitors like rivastigmine . Molecular docking studies suggest that it interacts with both the catalytic and peripheral sites of the enzyme.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways.

- Cell Cycle Arrest : Anticancer activity is likely mediated through induction of cell cycle arrest in cancer cells.

- Antioxidant Properties : The presence of nitro groups may contribute to antioxidant effects, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Neuroprotective Effects : In models of oxidative stress-induced neuronal death, treatment with the compound reduced cell death significantly .

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced anticancer effects, suggesting potential for combination therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, and how can its purity be validated?

Answer: Synthesis typically involves nitration and coupling reactions. For example, nitro-substituted isoindoline derivatives are often prepared via electrophilic aromatic substitution or Pd-catalyzed cross-coupling to introduce the vinylphenyl group. Purity validation requires chromatographic methods (HPLC, TLC) combined with spectroscopic analysis (¹H/¹³C NMR, FT-IR) to confirm structural integrity. X-ray crystallography (as in isoindoline derivatives ) provides definitive confirmation of molecular geometry. Mass spectrometry (MS) ensures correct molecular weight.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Answer: Multimodal characterization is essential:

- Spectroscopy: NMR resolves aromatic protons and nitro/vinyl group environments. IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction (as used for isoindoline analogs ) unambiguously determines bond lengths and angles.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula.

- Thermal Analysis: Differential scanning calorimetry (DSC) assesses thermal stability.

Q. What are the primary research applications of this compound in academic settings?

Answer: This compound serves as a precursor for synthesizing heterocyclic systems (e.g., indolizines, cinnolines) . Its nitro and vinyl groups enable functionalization for materials science (e.g., polymerizable monomers) or bioactive molecule development (e.g., antimicrobial or antiviral agents, as seen in isoindoline derivatives ).

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Answer: Factorial design minimizes experimental runs while maximizing data output. For example, a 2³ design could vary temperature, catalyst loading, and reaction time to identify optimal yield conditions. Statistical software (e.g., Minitab) analyzes interactions between variables. This approach aligns with methodologies in chemical technology optimization . Post-optimization validation via ANOVA ensures robustness.

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Answer: Quantum chemical calculations (e.g., DFT) model transition states and electron density maps to predict sites for electrophilic/nucleophilic attack. Reaction path search algorithms (used in ICReDD’s workflow ) simulate pathways, reducing trial-and-error experimentation. Molecular docking studies assess potential bioactivity by modeling interactions with target proteins .

Q. How can researchers resolve contradictions in spectral data during characterization?

Answer: Contradictions (e.g., unexpected NMR shifts) require:

- Cross-Validation: Compare with literature data for analogous compounds (e.g., isoindoline derivatives ).

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve coupling patterns or NOE experiments for spatial proximity.

- Computational Aids: Simulate NMR spectra via DFT-based tools (e.g., ACD/Labs) to match experimental results .

Q. What methodologies assess the compound’s potential in polymer or coordination chemistry?

Answer:

- Polymerization Studies: Monitor vinyl group reactivity via radical or cationic polymerization, using GPC for molecular weight analysis and DSC for thermal properties.

- Coordination Chemistry: Titration with metal ions (e.g., Cu²⁺, Fe³⁺) followed by UV-Vis or EPR spectroscopy identifies chelation behavior. Single-crystal analysis confirms metal-ligand binding modes .

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

Answer: The nitro group’s electron-withdrawing nature deactivates the isoindoline ring, directing substitutions to the vinylphenyl moiety. Steric hindrance from the vinyl group can limit accessibility to reaction sites. Kinetic studies (e.g., varying substituents in analogs ) and Hammett plots quantify these effects. Computational modeling (DFT) visualizes charge distribution and steric maps .

Q. What strategies mitigate decomposition during storage or reaction?

Answer:

- Stability Studies: Accelerated aging under controlled humidity/temperature identifies degradation pathways (HPLC/MS monitors byproducts).

- Protective Groups: Temporarily block reactive sites (e.g., nitro reduction to amine, followed by reoxidation post-reaction ).

- Inert Conditions: Use Schlenk lines or gloveboxes for air/moisture-sensitive steps.

Q. How can high-throughput screening (HTS) identify catalytic systems for its functionalization?

Answer: HTS employs robotic platforms to test catalyst libraries (e.g., Pd, Cu, or organocatalysts) under varied conditions. Reaction progress is tracked via UV-Vis or fluorescence. Machine learning algorithms (as in ICReDD ) analyze HTS data to prioritize candidates for scale-up.

Q. Methodological Resources

Properties

CAS No. |

89014-95-9 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |

InChI Key |

YDXKVOFOIVRBHL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.